molecular formula C15H15NO4S2 B2562887 3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine CAS No. 1797689-35-0

3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine

Cat. No.: B2562887
CAS No.: 1797689-35-0
M. Wt: 337.41
InChI Key: CXTHNHUCLKGUPJ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine is a synthetic organic compound that features a unique combination of functional groups, including a methoxybenzenesulfonyl group, a thiophene carbonyl group, and an azetidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene carbonyl group: This step may involve acylation reactions using thiophene derivatives.

    Attachment of the methoxybenzenesulfonyl group: This can be done through sulfonylation reactions using methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or sulfonating agents can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxybenzenesulfonyl)-1-(thiophene-2-carbonyl)azetidine
  • 3-(4-methoxybenzenesulfonyl)-1-(furan-3-carbonyl)azetidine
  • 3-(4-methoxybenzenesulfonyl)-1-(pyridine-3-carbonyl)azetidine

Uniqueness

3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-12-2-4-13(5-3-12)22(18,19)14-8-16(9-14)15(17)11-6-7-21-10-11/h2-7,10,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTHNHUCLKGUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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